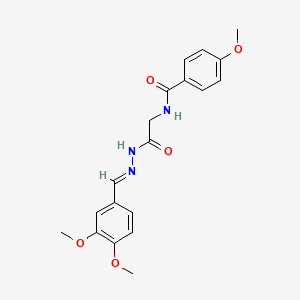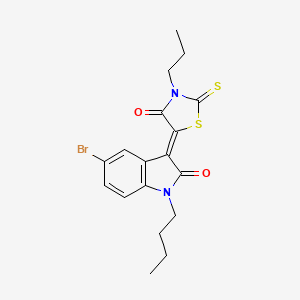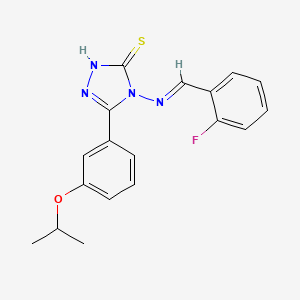![molecular formula C20H19ClN4O3S3 B12026901 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12026901.png)
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(4-clorobencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(3,4-dimetoxi fenil)metilideno]acetohidrazida es un compuesto orgánico complejo que pertenece a la clase de los derivados de tiadiazol
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-({5-[(4-clorobencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(3,4-dimetoxi fenil)metilideno]acetohidrazida típicamente involucra múltiples pasos. Un método común comienza con la preparación del núcleo de tiadiazol, seguido de la introducción de los grupos sulfanyl e hidrazida. Las condiciones de reacción a menudo requieren el uso de solventes como etanol o dimetilsulfóxido (DMSO) y catalizadores como ácido clorhídrico o hidróxido de sodio para facilitar las reacciones.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. Estos métodos tienen como objetivo optimizar el rendimiento y la pureza mientras se minimiza el uso de reactivos y solventes peligrosos. Las técnicas como la cristalización y la cromatografía a menudo se emplean para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-({5-[(4-clorobencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(3,4-dimetoxi fenil)metilideno]acetohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se pueden usar para reducir grupos funcionales específicos dentro del compuesto.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y Condiciones Comunes
Los reactivos comunes para estas reacciones incluyen ácidos, bases, agentes oxidantes y agentes reductores. Las condiciones de reacción como la temperatura, la presión y la elección del solvente juegan un papel crucial en la determinación del resultado de las reacciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos que se dirigen. Por ejemplo, la oxidación puede llevar a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-({5-[(4-clorobencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(3,4-dimetoxi fenil)metilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto exhibe potenciales actividades antimicrobianas, antifúngicas y anticancerígenas, lo que lo convierte en un tema de interés en la investigación biológica.
Medicina: Debido a sus actividades biológicas, se está investigando para posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos.
Industria: Las propiedades únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y productos químicos agrícolas.
Mecanismo De Acción
El mecanismo de acción de 2-({5-[(4-clorobencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(3,4-dimetoxi fenil)metilideno]acetohidrazida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las membranas celulares bacterianas o inhibir enzimas clave involucradas en el metabolismo bacteriano. Los efectos anticancerígenos del compuesto podrían estar relacionados con su capacidad para inducir la apoptosis o inhibir la proliferación celular al dirigirse a vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-[(4-clorobencil)sulfanyl]benzoico
- 2-[(4-clorobencil)sulfanyl]-5-fenil-1,3,4-oxadiazol
- 2-[(4-clorobencil)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazol
Singularidad
En comparación con compuestos similares, 2-({5-[(4-clorobencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(3,4-dimetoxi fenil)metilideno]acetohidrazida se destaca por su combinación única de grupos funcionales, que contribuyen a sus diversas actividades biológicas y aplicaciones potenciales. La presencia del núcleo de tiadiazol y la disposición específica de los grupos sulfanyl e hidrazida mejoran su reactividad e interacción con los objetivos biológicos.
Propiedades
Fórmula molecular |
C20H19ClN4O3S3 |
|---|---|
Peso molecular |
495.0 g/mol |
Nombre IUPAC |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19ClN4O3S3/c1-27-16-8-5-14(9-17(16)28-2)10-22-23-18(26)12-30-20-25-24-19(31-20)29-11-13-3-6-15(21)7-4-13/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-10+ |
Clave InChI |
XFZLIWDPHGAPLH-LSHDLFTRSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethoxyphenyl)-2-[3-oxo-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B12026829.png)


![(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12026851.png)

![7-(2-Fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B12026854.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B12026866.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026879.png)
![(5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026883.png)

![Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12026896.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12026904.png)

